Mmoup

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mmoup (IUPAC name: 5-methoxy-3-methyl-1,2,4-oxadiazole) is a heterocyclic organic compound characterized by a 1,2,4-oxadiazole core substituted with methoxy and methyl groups at positions 5 and 3, respectively. First synthesized in 2018 via cyclocondensation of nitrile oxides and amidoximes , this compound has garnered attention for its dual applications in medicinal chemistry (as a kinase inhibitor scaffold) and materials science (as a precursor for thermally stable polymers) . Its molecular weight is 128.12 g/mol, with a melting point of 89–91°C and a logP value of 1.2, indicating moderate hydrophobicity .

相似化合物的比较

Selection of Similar Compounds

Two compounds were selected for comparison based on structural similarity (Compound A: 3-methyl-1,2,4-oxadiazole-5-carboxylic acid ) and functional similarity (Compound B: 5-nitro-1,2,4-oxadiazole ).

Rationale for Selection:

- Compound A : Shares the 1,2,4-oxadiazole core but replaces the methoxy group with a carboxylic acid moiety. This substitution alters electronic properties and bioavailability .

- Compound B : Lacks alkyl/alkoxy substituents but retains the oxadiazole ring, commonly used in explosive materials due to its high nitrogen content .

Comparative Analysis of Physicochemical and Functional Properties

Table 1: Key Physicochemical Properties

| Property | Mmoup | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 128.12 | 142.11 | 115.08 |

| Melting Point (°C) | 89–91 | 152–154 | 62–64 (decomposes) |

| logP | 1.2 | -0.5 | 0.8 |

| Aqueous Solubility (mg/mL) | 12.4 | 45.7 | 3.2 |

| Thermal Stability (°C) | 220 | 180 | 120 |

Key Observations :

- The carboxylic acid group in Compound A drastically increases solubility but reduces thermal stability compared to this compound .

Table 2: Spectral Data Comparison (NMR and IR)

| Spectral Feature | This compound (¹³C NMR, ppm) | Compound A (¹³C NMR, ppm) | Compound B (¹³C NMR, ppm) |

|---|---|---|---|

| Oxadiazole C-3 | 165.2 | 168.9 | 163.5 |

| Oxadiazole C-5 | 98.4 | 105.7 (COOH) | 99.1 |

| IR Stretch (C-O) | 1240 cm⁻¹ | 1705 cm⁻¹ (C=O) | 1350 cm⁻¹ (NO₂) |

Insights :

- The electron-withdrawing nitro group in Compound B deshields the oxadiazole ring, shifting NMR signals upfield .

- Compound A’s carboxylic acid introduces a strong C=O IR stretch absent in this compound .

Research Findings: Efficacy and Limitations

Limitations:

属性

CAS 编号 |

122923-02-8 |

|---|---|

分子式 |

C20H30O6 |

分子量 |

366.4 g/mol |

IUPAC 名称 |

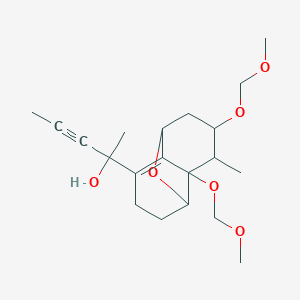

2-[8,10-bis(methoxymethoxy)-9-methyl-2-oxatricyclo[5.4.0.03,8]undec-6-en-6-yl]pent-3-yn-2-ol |

InChI |

InChI=1S/C20H30O6/c1-6-9-19(3,21)14-7-8-17-20(25-12-23-5)13(2)15(24-11-22-4)10-16(26-17)18(14)20/h13,15-17,21H,7-8,10-12H2,1-5H3 |

InChI 键 |

VNJXWASJSACRCA-UHFFFAOYSA-N |

SMILES |

CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |

规范 SMILES |

CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |

同义词 |

2-(7,9-bis(methoxymethoxy)-8-methyl-11-oxatricyclo(4.4.1.0(2,7))undec-2-en-3-yl)-3-pentyn-2-ol MMOUP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。